molecular formula C8H5BrClN3S B13664153 8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine

8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine

Cat. No.: B13664153
M. Wt: 290.57 g/mol
InChI Key: ASLWFOVKWNEAFL-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is characterized by the presence of bromine, chlorine, and a methylthio group attached to the pyrido[4,3-d]pyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Thionyl chloride, N-bromosuccinimide (NBS)

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Cross-Coupling: Palladium catalysts, boronic acids, alkenes

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cross-coupling reactions can produce complex organic molecules with extended conjugation .

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents allows for diverse chemical modifications and enhances its potential as a versatile scaffold in drug discovery .

Properties

Molecular Formula

C8H5BrClN3S

Molecular Weight

290.57 g/mol

IUPAC Name

8-bromo-4-chloro-2-methylsulfanylpyrido[4,3-d]pyrimidine

InChI

InChI=1S/C8H5BrClN3S/c1-14-8-12-6-4(7(10)13-8)2-11-3-5(6)9/h2-3H,1H3

InChI Key

ASLWFOVKWNEAFL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C=NC=C2C(=N1)Cl)Br

Origin of Product

United States

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